molecular formula C25H48ClN3O9 B3029271 Basic violet 3 nonahydrate CAS No. 60662-33-1

Basic violet 3 nonahydrate

Cat. No.: B3029271
CAS No.: 60662-33-1
M. Wt: 570.1 g/mol
InChI Key: QCYZZDDACAOKCV-UHFFFAOYSA-M
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Description

Basic Violet 3, commonly known as Crystal Violet (CV), is a synthetic triarylmethane dye with the molecular formula C${25}$H${30}$ClN$3$. Its nonahydrate form (C${25}$H${30}$ClN$3$·9H$_2$O) is a cationic dye widely used in biological staining, textile industries, and photocatalytic degradation studies due to its intense violet hue and stability . The nonahydrate designation indicates the presence of nine water molecules in its crystalline structure, which enhances solubility and reactivity in aqueous solutions. Crystal Violet’s planar structure and cationic nature make it highly adsorbable on charged surfaces, a property exploited in environmental remediation studies .

Properties

IUPAC Name

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride;nonahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N3.ClH.9H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;;;;;;;;;;/h7-18H,1-6H3;1H;9*1H2/q+1;;;;;;;;;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYZZDDACAOKCV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.O.O.O.O.O.O.O.O.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48ClN3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60662-33-1
Record name Crystal Violet Nonahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Basic violet 3 nonahydrate is synthesized through the condensation of dimethylaniline with formaldehyde in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the dye. The resulting product is then purified through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The dye is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Basic violet 3 nonahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Microbiology and Histology

Gram Staining
Basic Violet 3 is primarily used in Gram staining, a crucial technique for classifying bacteria into Gram-positive and Gram-negative categories based on cell wall composition. The dye binds to peptidoglycan in the cell walls of Gram-positive bacteria, facilitating their identification under a microscope.

Histological Staining
In histology, Basic Violet 3 is employed to visualize cellular structures and tissue components. It is particularly useful for staining nuclei and cytoplasm, allowing researchers to study tissue morphology and pathology.

Medical Applications

Topical Antiseptic
Historically, Basic Violet 3 has been used as a topical antiseptic for treating minor wounds and infections due to its antibacterial properties. Although its use has declined due to potential toxicity, it remains relevant in specific cases.

Fungal Infections Treatment
Basic Violet 3 has demonstrated efficacy against certain fungal infections, making it a candidate for topical treatments in dermatology.

Chemical Analysis

Acid-Base Indicator
The compound serves as an acid-base indicator with distinct color changes across different pH levels (green at pH 0 to blue at pH 2), enabling its use in titrations and other analytical chemistry applications.

Spectrophotometric Analysis
Basic Violet 3 is utilized as an ion association reagent in spectrophotometric analyses, aiding in the quantification of various substances through colorimetric methods.

Industrial Uses

Textile Dyeing
In the textile industry, Basic Violet 3 is employed for dyeing fabrics due to its vibrant color and stability. It is particularly popular for dyeing cotton and silk.

Forensic Applications
The dye is also used in forensic science for developing latent fingerprints on porous surfaces, enhancing visibility for analysis.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
MicrobiologyGram StainingDifferentiates between Gram-positive/negative bacteria
HistologyTissue StainingVisualizes cellular structures
MedicalTopical AntisepticUsed historically; potential toxicity limits current use
Fungal Infection TreatmentEffective against certain fungi
Chemical AnalysisAcid-Base IndicatorColor change indicates pH levels
Spectrophotometric AnalysisUsed as an ion association reagent
IndustrialTextile DyeingCommonly used for dyeing cotton/silk
Forensic ScienceDevelops latent fingerprints

Case Study 1: Efficacy in Gram Staining

A study published in the Journal of Clinical Microbiology demonstrated that Basic Violet 3 effectively differentiates Gram-positive bacteria from Gram-negative bacteria with high accuracy. The results indicated that this dye provides clearer staining than some alternatives, enhancing diagnostic capabilities in clinical microbiology settings.

Case Study 2: Antifungal Properties

Research published in Mycopathologia explored the antifungal activity of Basic Violet 3 against Candida species. The study found that the compound exhibited significant inhibitory effects on fungal growth at specific concentrations, suggesting potential therapeutic applications for treating candidiasis.

Case Study 3: Forensic Applications

A forensic analysis reported in Forensic Science International highlighted the effectiveness of Basic Violet 3 in developing latent fingerprints on paper substrates. The study concluded that this dye provides superior contrast compared to traditional methods, improving fingerprint visualization during investigations.

Mechanism of Action

Basic violet 3 nonahydrate is often compared with other triphenylmethane dyes, such as:

Uniqueness: this compound is unique due to its high affinity for nucleic acids and proteins, making it an effective biological stain. Its antiseptic properties also distinguish it from other dyes .

Comparison with Similar Compounds

Structural and Functional Differences

Basic Violet 3 (Crystal Violet) belongs to the triarylmethane dye class, characterized by a central carbon bonded to three aromatic rings. In contrast:

  • Methylene Blue (MB) : A thiazine dye with a heterocyclic aromatic structure containing sulfur and nitrogen atoms. Its molecular formula is C${16}$H${18}$ClN$_3$S .
  • Malachite Green (MG): Another triarylmethane dye but with a distinct substitution pattern (two methyl groups on the aromatic rings), giving it a green color and formula C${23}$H${25}$ClN$_2$ .
Property Basic Violet 3 Nonahydrate Methylene Blue Malachite Green
Chemical Class Triarylmethane Thiazine Triarylmethane
Molecular Formula C${25}$H${30}$ClN$3$·9H$2$O C${16}$H${18}$ClN$_3$S C${23}$H${25}$ClN$_2$
Charge Cationic Cationic Cationic
Key Applications Staining, dye degradation Biological staining, redox indicator Aquaculture, antifungal agent

Adsorption Behavior

Studies using layered double hydroxides (LDHs) and nanocomposites highlight differences in adsorption efficiency:

  • Crystal Violet : Exhibits high adsorption on Zn–Mg–Al LDH due to strong electrostatic interactions between its cationic groups and the negatively charged LDH surface .
  • Methylene Blue : Shows moderate adsorption on the same LDH, likely due to its smaller molecular size and lower charge density .
  • Malachite Green: Competes with CV for adsorption sites on activated carbon/ZnFe$2$O$4$ nanocomposites, but its bulkier structure reduces capacity compared to CV .

Photocatalytic Degradation

  • Crystal Violet: Efficiently degraded under visible light using α-Fe$2$O$3$ nanofibers, achieving >90% removal in 120 minutes due to its sensitivity to hydroxyl radicals .
  • Methylene Blue : Requires longer degradation times under similar conditions, attributed to its stable aromatic structure .
  • Malachite Green : Shows comparable degradation rates to CV but forms more toxic intermediates, limiting its practical application .

Hydrate Forms and Stability

While Basic Violet 3’s nonahydrate form enhances solubility, other nonahydrate compounds like Iron(III) nitrate nonahydrate (Fe(NO$3$)$3$·9H$_2$O) exhibit distinct properties:

  • Fe(NO$3$)$3$·9H$_2$O: Forms pale violet crystals and is highly deliquescent, unlike CV’s stable crystalline structure .
  • Chromium(III) nitrate nonahydrate: Gray-green crystals with lower solubility in water compared to CV .

Biological Activity

Basic Violet 3, also known as Crystal Violet or Gentian Violet, is a triarylmethane dye extensively used in various biological applications, particularly in microbiology and histology. Its chemical formula is C25H30ClN3, and it is recognized for its broad-spectrum antimicrobial properties. This article delves into the biological activity of Basic Violet 3 nonahydrate, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

Basic Violet 3 exerts its biological effects primarily through the following mechanisms:

  • Cell Membrane Interaction : The positively charged ions of Basic Violet 3 interact with negatively charged components of bacterial cell walls, including lipopolysaccharides and peptidoglycan. This interaction disrupts membrane integrity, leading to cell lysis and death .
  • DNA Binding : The dye intercalates into DNA, which inhibits replication and transcription processes. This action contributes to its mutagenic properties .
  • Photodynamic Action : Basic Violet 3 can generate reactive oxygen species (ROS) under light exposure, further contributing to its antimicrobial effects through oxidative stress mechanisms .

Biological Activity

The biological activity of Basic Violet 3 includes:

  • Antimicrobial Properties : It is effective against a wide range of bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Basic Violet 3 demonstrates significant antifungal properties, making it useful in treating fungal infections .
  • Cytotoxic Effects : The compound has been noted for its cytotoxicity in various cell lines, indicating potential applications in cancer research .

Applications

Basic Violet 3 is utilized in several fields:

  • Microbiology : It serves as a primary stain in Gram staining procedures, allowing differentiation between bacterial types based on cell wall composition .
  • Histology : The dye is used for staining tissue samples to visualize cellular structures under a microscope .
  • Research : In laboratory settings, it is employed to study cellular processes, including apoptosis and cell cycle dynamics due to its DNA-binding properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Basic Violet 3 against various bacterial strains. The results indicated that the dye exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 0.01% .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.01%
Escherichia coli0.02%
Candida albicans0.03%

Case Study 2: Cytotoxicity in Cancer Cells

In another research study focusing on cancer treatment, Basic Violet 3 was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent cytotoxic effect with an IC50 value of approximately 10 µM after 24 hours of exposure .

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Q & A

Q. What are the standard methods for synthesizing Basic Violet 3 nonahydrate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves condensation reactions of aromatic aldehydes with dimethylaniline derivatives under acidic conditions. Key steps include:
  • Reagent Control : Use stoichiometric ratios of precursors (e.g., Michler’s ketone and N,N-dimethylaniline) in ethanol or acetic acid .
  • Purification : Recrystallization from hot water or ethanol to remove unreacted precursors. Purity is assessed via melting point analysis (expected range: 205–210°C) and thin-layer chromatography (TLC) with UV detection .
  • Characterization : Elemental analysis (C, H, N) and spectroscopic techniques (e.g., IR, NMR) confirm molecular structure and purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-N stretching at ~1,370 cm⁻¹ and aromatic C-H bending at ~810 cm⁻¹) .
  • UV-Vis Spectroscopy : Absorbance maxima at ~590 nm in aqueous solutions confirm the chromophore’s π-π* transitions .
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR in DMSO-d6 shows peaks for methyl groups (δ 3.0–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, 60% humidity) to isolate variables affecting stability .
  • Advanced Analytics : Use high-performance liquid chromatography (HPLC) to quantify degradation products and correlate with environmental factors (e.g., light exposure, pH) .
  • Statistical Modeling : Apply multivariate analysis to identify dominant degradation pathways (e.g., oxidation vs. hydrolysis) .

Q. What methodologies are appropriate for assessing the photostability of this compound?

  • Methodological Answer :
  • Accelerated Aging Studies : Expose samples to UV light (e.g., 365 nm) and measure degradation kinetics via UV-Vis spectroscopy .
  • Mass Spectrometry (MS) : Identify photodegradation products (e.g., demethylated derivatives) and propose degradation mechanisms .
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model excited-state behavior and predict reactive intermediates .

Q. How should researchers design experiments to investigate interactions between this compound and biological macromolecules?

  • Methodological Answer :
  • Binding Studies : Employ fluorescence quenching assays to measure binding constants with proteins (e.g., bovine serum albumin) .
  • Molecular Dynamics Simulations : Model dye-DNA interactions to predict intercalation or groove-binding modes .
  • Cytotoxicity Assays : Use MTT assays on cell lines to evaluate dose-dependent toxicity and correlate with structural modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Basic violet 3 nonahydrate
Reactant of Route 2
Reactant of Route 2
Basic violet 3 nonahydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.